cis-beta-Hydroxy Tamoxifen

Übersicht

Beschreibung

cis-beta-Hydroxy Tamoxifen: is a metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer. This compound is known for its significant role in the metabolic pathway of tamoxifen, contributing to its pharmacological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-beta-Hydroxy Tamoxifen involves the hydroxylation of tamoxifen. This process can be achieved through various methods, including chemical synthesis and biotransformation. One common approach is the use of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which catalyze the hydroxylation of tamoxifen to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: cis-beta-Hydroxy Tamoxifen undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form other metabolites.

Reduction: Reduction reactions can modify the hydroxyl group, potentially altering the compound’s activity.

Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s properties.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Catalysts: Enzymes such as cytochrome P450 play a crucial role in the hydroxylation process.

Major Products Formed: The major products formed from these reactions include various hydroxylated and demethylated metabolites, which can exhibit different pharmacological activities .

Wissenschaftliche Forschungsanwendungen

cis-beta-Hydroxy Tamoxifen has several scientific research applications, including:

Chemistry: Used as a reference compound in studies of tamoxifen metabolism and its derivatives.

Biology: Investigated for its role in modulating estrogen receptor activity and its effects on cellular processes.

Medicine: Studied for its potential therapeutic effects and its role in overcoming tamoxifen resistance in breast cancer treatment.

Industry: Utilized in the development of new SERMs and other therapeutic agents.

Wirkmechanismus

The mechanism of action of cis-beta-Hydroxy Tamoxifen involves its interaction with estrogen receptors. By binding to these receptors, it modulates their activity, leading to changes in gene expression and cellular responses. This compound can act as an agonist or antagonist, depending on the tissue type and the presence of other co-regulators. The molecular targets and pathways involved include the estrogen receptor signaling pathway and various downstream effectors .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy Tamoxifen: Another active metabolite of tamoxifen with similar estrogen receptor modulating activity.

Endoxifen: A potent metabolite with higher affinity for estrogen receptors compared to tamoxifen.

Raloxifene: A SERM with similar therapeutic applications but different chemical structure and pharmacokinetics.

Uniqueness: cis-beta-Hydroxy Tamoxifen is unique due to its specific hydroxylation pattern, which influences its binding affinity and activity at estrogen receptors. This distinct structure contributes to its unique pharmacological profile and potential therapeutic benefits .

Biologische Aktivität

Introduction

Cis-beta-Hydroxy Tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This compound has garnered attention for its unique biological activities, particularly in modulating estrogen receptor (ER) signaling and its potential role in overcoming tamoxifen resistance in breast cancer therapies. This article delves into the biological activity of this compound, exploring its mechanism of action, effects on cellular processes, and implications for cancer treatment.

This compound operates primarily through its interaction with estrogen receptors. It can function as both an agonist and antagonist depending on the tissue context and the presence of co-regulatory proteins. This duality allows it to exert diverse biological effects:

- Estrogen Receptor Modulation : By binding to ERα and ERβ, this compound alters gene expression patterns associated with cell proliferation and apoptosis.

- Impact on Signaling Pathways : The compound influences various downstream signaling pathways, including the PI3K/AKT pathway, which is crucial for cell survival and growth .

Inhibition of Cancer Cell Proliferation

Research indicates that this compound effectively inhibits the proliferation of breast cancer cells. In vitro studies have shown that it can significantly reduce cell growth in tamoxifen-resistant cell lines by modulating ER activity and affecting cell cycle regulation .

Overcoming Tamoxifen Resistance

Tamoxifen resistance remains a significant challenge in breast cancer treatment. Studies have demonstrated that this compound may restore sensitivity to chemotherapy agents like cisplatin by downregulating proteins associated with DNA damage repair, such as BARD1 and BRCA1 . This restoration of chemosensitivity is critical for improving treatment outcomes in resistant cases.

Effects on RNA Metabolism

This compound has also been shown to influence RNA metabolism. In experiments with human breast cancer cells, it was observed to alter the incorporation of nucleotides into various RNA species, suggesting a regulatory role in RNA transcription and turnover .

Table 1: Summary of Key Research Findings on this compound

Clinical Implications

The findings surrounding this compound suggest its potential utility not only as a therapeutic agent but also as a research tool for understanding estrogen signaling dynamics in breast cancer. Its ability to modulate ER activity while overcoming resistance mechanisms positions it as a promising candidate for future clinical applications.

Eigenschaften

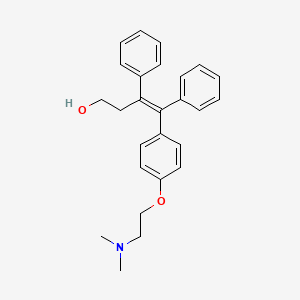

IUPAC Name |

(E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-27(2)18-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,28H,17-20H2,1-2H3/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWBHBPMBIXYBK-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCO)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCO)/C2=CC=CC=C2)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701146254 | |

| Record name | (γE)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701146254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97151-04-7 | |

| Record name | (γE)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97151-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (γE)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701146254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.